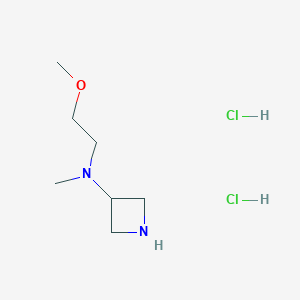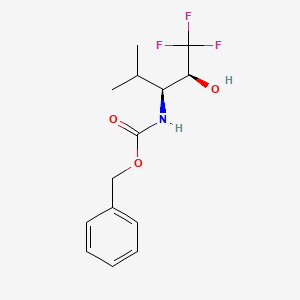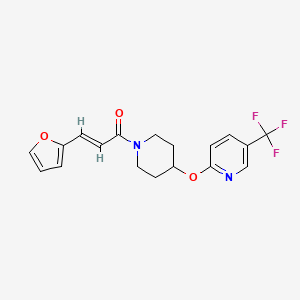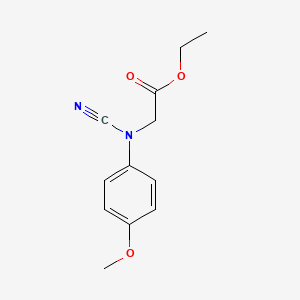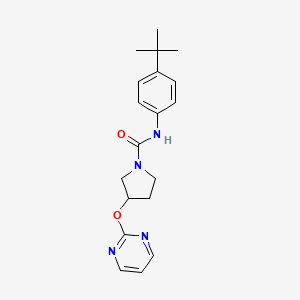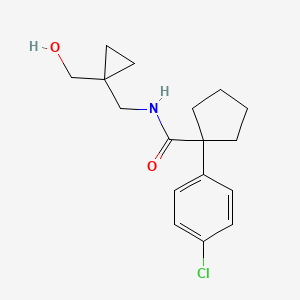
1-(4-chlorophenyl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-chlorophenyl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C17H22ClNO2 and its molecular weight is 307.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hydrogen Bonding in Anticonvulsant Enaminones
Research has examined the crystal structures of anticonvulsant enaminones, highlighting the significance of hydrogen bonding and molecular conformations. These studies contribute to understanding the structural prerequisites for anticonvulsant activity, providing a foundation for the development of novel therapeutics (Kubicki, Bassyouni, & Codding, 2000).
Synthesis and Spectroscopic Properties of Thiourea Derivatives
Investigations into thiourea derivatives, including those related to chlorophenyl groups, have shown significant antibiofilm and antimicrobial properties. These findings suggest potential for developing new antimicrobial agents targeting resistant bacterial strains (Limban, Marutescu, & Chifiriuc, 2011).
Palladium(II)-Catalyzed Cyclopropanation
Studies on the cyclopropanation reactions catalyzed by palladium(II) compounds have contributed to synthetic organic chemistry by providing efficient methods for generating cyclopropane derivatives. Such reactions are crucial for the synthesis of various cyclic compounds with potential pharmaceutical applications (Tomilov, Kostitsyn, Shulishov, & Nefedov, 1990).
Metabolism of Procymidone Derivatives in Female Rats
Research on the metabolism of procymidone derivatives in rats has provided insights into the biotransformation and distribution of these compounds within biological systems. Understanding the metabolic pathways of such derivatives is essential for assessing their environmental impact and safety profiles (Tarui, Abe, Tomigahara, Kawamura, & Kaneko, 2009).
Degradation of Cyhalofop-butyl by Bacterial Strains
The study on the degradation of cyhalofop-butyl, an aryloxyphenoxy propanoate herbicide, by various bacterial strains isolated from rice field soil underscores the potential of bioremediation in managing pesticide residues. This research highlights the importance of microbial processes in the environmental detoxification of hazardous compounds (Nie, Hang, Cai, Xie, He, & Li, 2011).
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[[1-(hydroxymethyl)cyclopropyl]methyl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO2/c18-14-5-3-13(4-6-14)17(7-1-2-8-17)15(21)19-11-16(12-20)9-10-16/h3-6,20H,1-2,7-12H2,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOAOSYRBSOATRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC3(CC3)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

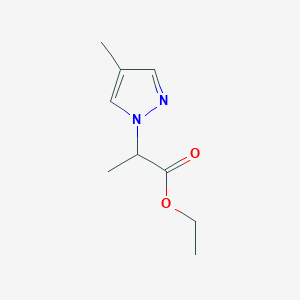
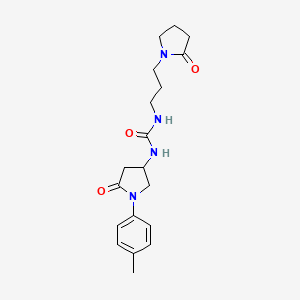
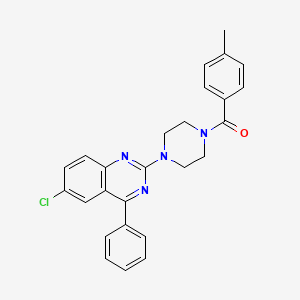
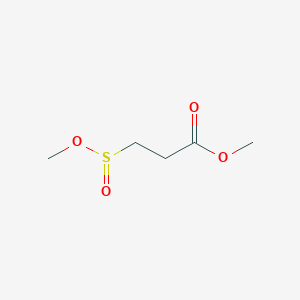
![N-(2,4-difluorophenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2385179.png)

![4-methyl-2-phenyl-5-(pyridin-3-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B2385184.png)
![5-((2,4-Dichloro-5-methylphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2385186.png)
